LY300503
Description
Overview of Steroid 5α-Reductase Isoforms and Biological Functions
The 5α-reductase enzyme catalyzes the irreversible reduction of Δ4,5 double bonds in 3-oxo C19 and C21 steroids, utilizing NADPH as a cofactor. aopwiki.orgwikipedia.org This process converts steroid hormones like testosterone (B1683101) into their more potent 5α-reduced forms, such as dihydrotestosterone (B1667394) (DHT). aopwiki.orgresearchgate.netnih.govamegroups.org
There are three known isoforms of 5α-reductase in humans, encoded by distinct genes: SRD5A1 (Type 1), SRD5A2 (Type 2), and SRD5A3 (Type 3). aopwiki.orgwikipedia.orgmedchemexpress.com These isoforms exhibit different tissue distribution patterns and biochemical properties, including substrate affinity and reaction velocity. aopwiki.orgresearchgate.net
5α-Reductase Type 1 (SRD5A1): This isoform is widely distributed in various tissues, including non-genital skin, scalp, liver, kidney, and the central nervous system. aopwiki.orgresearchgate.netunimi.it It has been linked to the production of neurosteroids and is considered to have properties of a catabolic agent with low substrate affinity but high expression in the liver. aopwiki.orgresearchgate.net
5α-Reductase Type 2 (SRD5A2): Primarily found in male reproductive tissues such as the prostate, seminal vesicles, epididymis, and also expressed in the liver, scalp, and skin. aopwiki.orgwikipedia.orgresearchgate.net This isoform exhibits a higher substrate affinity for testosterone compared to Type 1 and is considered an anabolic entity, playing a key role in the production of DHT in these tissues. aopwiki.orgresearchgate.net Inactivating mutations in SRD5A2 are associated with disorders of sexual development. medchemexpress.com
5α-Reductase Type 3 (SRD5A3): Distributed in numerous tissues, including the hippocampus, cerebellum, retina, heart, skin, kidney, prostate, liver, skeletal muscle, myometrium, and pancreas. unimi.ittmc.edu While it can convert testosterone to DHT, its role in steroid metabolism is not fully clear, and it may also be involved in N-linked protein glycosylation. aopwiki.orgunimi.ittmc.edu SRD5A3 has been found to be overexpressed in prostate cancer tissues compared to benign prostate tissue. tmc.edu
Therapeutic Relevance of 5α-Reductase Inhibitors in Endocrine Systems
The conversion of testosterone to DHT by 5α-reductase is critical for the development and maintenance of androgen-dependent tissues. Elevated levels of DHT have been implicated in the pathology of several conditions. researchgate.netnih.gov Consequently, inhibiting 5α-reductase activity offers a potential therapeutic strategy for these disorders. researchgate.netamegroups.org
5α-reductase inhibitors (5-ARIs) are primarily used for their antiandrogenic effects and are employed in the treatment of conditions such as:
Benign Prostatic Hyperplasia (BPH): DHT promotes prostate growth, and 5-ARIs can inhibit this growth, alleviating symptoms of BPH. researchgate.netamegroups.orgwikipedia.orgnih.gov
Androgenetic Alopecia (Male and Female Pattern Baldness): Reducing DHT levels can help reduce hair loss and stimulate hair growth in affected individuals. researchgate.netnih.govwikipedia.org
Hirsutism: 5-ARIs can be used to treat excess hair growth in women. researchgate.netnih.govwikipedia.org
Acne Vulgaris: Excessive sebum production, influenced by androgens, plays a central role in acne, and 5-ARIs have been explored for their potential in treating this condition. researchgate.netnih.govwikipedia.org
Historical Context of Nonsteroidal 5α-Reductase Inhibitor Development
The development of 5α-reductase inhibitors has evolved over time, with both steroidal and nonsteroidal compounds being investigated. wikipedia.org Early inhibitors were often based on modifications of the steroid structure, such as the introduction of nitrogen atoms into the steroid ring system, leading to compounds like the 4-azasteroids finasteride (B1672673) and dutasteride (B1684494). wikipedia.org Finasteride, a steroidal inhibitor, was one of the first 5-ARIs introduced for medical use, initially for BPH in 1992 and later for pattern hair loss in 1997. wikipedia.orgwikipedia.org Dutasteride, another steroidal inhibitor, was approved for BPH in 2001 and is a dual inhibitor of Type 1 and Type 2 isoforms. wikipedia.orgwikipedia.org
Research into nonsteroidal 5α-reductase inhibitors emerged due to concerns about the potential hormonal side effects associated with steroidal compounds. wikipedia.org Various structural classes of nonsteroidal inhibitors have been synthesized and evaluated. wikipedia.org The discovery of nonsteroidal inhibitors initially led to compounds selective for the Type 1 isoform, with subsequent efforts focused on developing dual inhibitors targeting both Type 1 and Type 2 enzymes, as inhibition of Type 2 is considered more significant for treating BPH. wikipedia.org
LY300503 is a compound that falls within the realm of nonsteroidal 5α-reductase inhibition research.
Research Findings Related to this compound
This compound is an enantiomer of LY191704. medchemexpress.com LY191704 is described as a potent, nonsteroidal, noncompetitive, and selective human type I 5α-reductase inhibitor. medchemexpress.commedchemexpress.comxcessbio.commedchemexpress.comchemsrc.commedchemexpress.eu LY191704 is a racemic mixture composed of the compounds LY300502 (Bexlosteride) and this compound. medchemexpress.commedchemexpress.comxcessbio.commedchemexpress.comchemsrc.commedchemexpress.euresearchgate.netnih.govresearchgate.net
Research indicates that LY191704 exhibits potent inhibition of the conversion of testosterone to DHT in human cell lines. medchemexpress.comxcessbio.com Specifically, LY191704 has shown an IC50 of 10 nM in Hs68 cells and an IC50 of 12 nM against the enzyme expressed by human cells. medchemexpress.comxcessbio.com It is reported to be virtually inactive against 5α-reductase expressed by rat prostate cells. medchemexpress.comxcessbio.com
LY191704 demonstrates selectivity for the human Type 1 isoform of 5α-reductase. medchemexpress.comxcessbio.comchemsrc.com Studies have indicated little or no activity against human 5α-reductase Type 2 or rat 5α-reductase Type 1. medchemexpress.comxcessbio.com A Ki value of 17.1 μM has been determined for the human Type 2 enzyme, suggesting a significant selectivity (approximately 5000-fold) for the human Type 1 isozyme compared to Type 2. medchemexpress.comxcessbio.com
Bexlosteride (LY300502), one of the enantiomers of LY191704, has shown metabolic inhibitory, antiproliferative, and antisecretory effects in LNCaP human prostatic adenocarcinoma cell cultures. medchemexpress.commedchemexpress.com Bexlosteride inhibited the reductive metabolism of [3H-T] in LNCaP cells with an IC50 of 5.77 nM. medchemexpress.com It also antagonized testosterone-induced stimulation of LNCaP cellular proliferation at concentrations greater than 10 nM, completely blocking the mitogenic effects at 1000 nM. medchemexpress.com Furthermore, Bexlosteride significantly antagonized testosterone-induced PSA secretion at concentrations equal to or greater than 30 nM. medchemexpress.com
While this compound is an enantiomer of LY191704, specific detailed research findings focusing solely on the isolated this compound enantiomer's inhibitory activity against 5α-reductase isoforms, separate from the racemic mixture LY191704 or its other enantiomer LY300502, were not extensively available in the provided search results. However, the stereoselective disposition of the enantiomers LY300502 and this compound has been studied in rats and dogs, indicating differences in their metabolism, particularly preferential metabolism of this compound in rats. nih.govresearchgate.net
Based on the information available regarding the racemic mixture LY191704 and the enantiomer LY300502, this compound, as a component of this mixture, is understood to contribute to the observed Type 1 selective inhibitory activity against human 5α-reductase.
Data Table: In Vitro Activity of LY191704 (Racemic Mixture of LY300502 and this compound)
| Compound | Target Enzyme | Species | Cell Line/Source | IC50 (nM) | Ki (μM) | Selectivity (vs. Type 2) | Source |
| LY191704 | 5α-Reductase (conversion of Testosterone to DHT) | Human | Hs68 cells | 10 | - | - | medchemexpress.comxcessbio.com |
| LY191704 | Human 5α-Reductase | Human | Human cells | 12 | - | - | medchemexpress.comxcessbio.com |
| LY191704 | Human 5α-Reductase Type 2 | Human | - | - | 17.1 | ~5000-fold for Type 1 | medchemexpress.comxcessbio.com |
| LY191704 | Rat 5α-Reductase | Rat | Prostate cells | Virtually inactive | - | - | medchemexpress.comxcessbio.com |
| LY191704 | Rat 5α-Reductase Type 1 | Rat | - | Little or no activity | - | - | medchemexpress.comxcessbio.com |
| LY300502 | Reductive metabolism of [3H-T] | Human | LNCaP cells | 5.77 | - | - | medchemexpress.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aS,10bS)-8-chloro-4-methyl-1,2,4a,5,6,10b-hexahydrobenzo[f]quinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-16-13-6-2-9-8-10(15)3-4-11(9)12(13)5-7-14(16)17/h3-4,8,12-13H,2,5-7H2,1H3/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBIOEFDDDEARX-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC3=C(C2CCC1=O)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CCC3=C([C@@H]2CCC1=O)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146117-78-4 | |
| Record name | 8-Chloro-4-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinolin-3(2H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146117784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Chemical Identity, Synthesis, and Stereochemistry of Ly300503
Structural Classification of LY300503 as a Benzoquinolinone Derivative
This compound is classified as a benzoquinolinone derivative. This structural classification indicates that its core is a multi-cyclic system where a benzene (B151609) ring is fused to a quinolinone moiety. The quinolinone itself is a bicyclic aromatic compound, consisting of a benzene ring fused to a pyridine (B92270) ring, which contains a ketone group (C=O) in the pyridine portion. Benzoquinoline scaffolds are significant in medicinal chemistry, forming the foundational structure for a wide array of biologically active compounds. nih.govnih.govnih.gov The fusion of an additional benzene ring to the quinoline (B57606) system creates the benzoquinoline framework, a polynuclear azaheterocycle. chemistrysteps.comnih.gov The "-one" suffix in benzoquinolinone specifies the presence of the carbonyl group within the heterocyclic ring system, which structurally defines it as a lactam—specifically, a cyclic amide.
Enantiomeric Relationship of this compound to LY191704 and LY300502
This compound exists as part of a specific stereoisomeric relationship with two other related compounds: LY191704 and LY300502. The compound LY191704 is a racemic mixture, meaning it is composed of an equal 50:50 mixture of two enantiomers. nih.gov Enantiomers are stereoisomers that are non-superimposable mirror images of each other. The two enantiomers that constitute the racemic LY191704 are LY300502 and this compound. nih.gov Therefore, this compound is one of the pure, optically active enantiomers of the racemic benzoquinolinone LY191704. nih.gov
| Compound Name | Description | Stereochemical Nature |
|---|---|---|
| LY191704 | Parent benzoquinolinone compound | Racemic Mixture (50% LY300502 and 50% this compound) |
| LY300502 | Enantiomer 1 | Optically Active Isomer |
| This compound | Enantiomer 2 | Optically Active Isomer |
Advanced Synthetic Methodologies for Benzoquinolinone Scaffolds
The synthesis of complex heterocyclic structures like benzoquinolinones relies on advanced organic chemistry methodologies. These techniques are designed to build the polycyclic framework and control the stereochemistry of chiral centers. General strategies for benzoquinoline synthesis often involve multi-step procedures, including quaternization followed by cycloaddition reactions or palladium-catalyzed C-H activation to form the lactam ring. nih.govresearchgate.net
The benzoquinolinone structure contains a δ-lactam (a six-membered cyclic amide) as part of its fused system. Since this compound is a single enantiomer derived from a racemic mixture, a critical step in its isolation is chiral resolution. wikipedia.orglibretexts.org This process separates the two enantiomers (LY300502 and this compound) from the racemate (LY191704).
Common methods for resolving lactams and other chiral compounds include:
Diastereomeric Salt Crystallization : This is a classical resolution technique where the racemic mixture (e.g., a carboxylic acid or amine) is reacted with a single, pure enantiomer of a chiral resolving agent. nih.govwikipedia.org This reaction creates a mixture of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. libretexts.org After separation, the resolving agent is removed to yield the pure enantiomers.
Enantioselective High-Performance Liquid Chromatography (HPLC) : This is a powerful analytical and preparative technique for separating enantiomers. benthamdirect.com The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately, thus achieving resolution. benthamdirect.comnih.gov
Establishing specific stereocenters is a fundamental challenge in synthesizing chiral molecules like this compound. Epoxide ring-opening reactions are a powerful and widely used synthetic paradigm for this purpose. wikipedia.orgmdpi.com Epoxides are three-membered cyclic ethers that are highly strained. This ring strain allows them to be opened by a wide range of nucleophiles under either acidic or basic conditions. chemistrysteps.commasterorganicchemistry.comlibretexts.org
The key advantages of using epoxide-opening reactions in stereoselective synthesis include:
Stereospecificity : The reaction typically proceeds via an SN2 mechanism, which involves the inversion of stereochemistry at the carbon atom attacked by the nucleophile. libretexts.org This provides a reliable way to control the stereochemical outcome.
Introduction of Functionality : The nucleophile and the resulting hydroxyl group from the opened epoxide introduce two new functional groups in a stereochemically defined 1,2-relationship.
Versatility : A diverse array of nucleophiles can be used, allowing for the installation of various functional groups. nih.gov
In the context of synthesizing a benzoquinolinone precursor, a stereoselective epoxidation of an alkene followed by a regioselective and stereospecific ring-opening could be employed to set one or more of the required chiral centers in the molecule. mdpi.comnih.gov
Modern synthetic chemistry often employs techniques that improve efficiency and yield by avoiding the isolation of unstable intermediates. In situ silylation is one such strategy that can be relevant to the synthesis of lactam-containing scaffolds. This method involves the temporary protection of a reactive functional group (like an alcohol or amide) as a silyl (B83357) ether or silylated derivative within the reaction mixture.
In the context of lactam synthesis, a silylation strategy could be used to modify reactivity or facilitate a key bond-forming step. For instance, a novel, highly diastereoselective cyclization of N-alkoxy α,β-unsaturated silyl imino ethers has been used to furnish α-bromo N-alkoxy β-lactams. semanticscholar.org In this process, the hydroxamate precursors are silylated, and the crude silyl imino ethers are used directly (in situ) for the subsequent cyclization step, streamlining the synthesis. semanticscholar.org While this example pertains to β-lactams, the underlying principle of using in situ silylation to generate a reactive intermediate for lactam ring formation is a relevant advanced methodology. researchgate.net
Molecular Target and Enzymatic Mechanism of Action of Ly300503
Identification of Human Type I 5α-Reductase as the Primary Molecular Target
LY300503 is recognized as an inhibitor of 5α-reductase. wikipedia.org Specifically, it has been identified as a human type I 5α-reductase inhibitor. evitachem.commedchemexpress.commedchemexpress.com this compound is one enantiomer of the compound LY191704, which is a racemic mixture. medchemexpress.comchemsrc.comnih.govmedchemexpress.eumedchemexpress.commedchemexpress.eu LY191704 is described as a potent, nonsteroidal, noncompetitive, and selective human type I 5α-reductase inhibitor. medchemexpress.eu Bexlosteride (LY300502), the other enantiomer of LY191704, is also a benzoquinolinone human type I 5α-reductase inhibitor. medchemexpress.com
The enzyme 5α-reductase exists in multiple isoforms in humans, including Type 1, Type 2, and Type 3, encoded by the genes SRD5A1, SRD5A2, and SRD5A3, respectively. medchemexpress.comwikipedia.org These enzymes are membrane-bound proteins involved in the metabolism of steroids. medchemexpress.com While Type 2 is the major form found in the prostate, Type 1 is produced primarily in the liver and skin and is also present in the prostate. wikipedia.orgnih.gov this compound's activity is specifically directed towards the Type I isoform of this enzyme. evitachem.commedchemexpress.commedchemexpress.com
Detailed Mechanism of Enzyme Inhibition by this compound
LY191704, the racemic mixture containing this compound, is characterized as a noncompetitive inhibitor of human type I 5α-reductase. medchemexpress.eu The mechanism of 5α-reductase inhibition generally involves the binding of NADPH to the enzyme, followed by the substrate. wikipedia.org Inhibitors interfere with this process. While specific detailed information on the binding mechanism of this compound itself is not extensively detailed in the provided results, its classification as a noncompetitive inhibitor within the context of LY191704 suggests it binds to a site distinct from the active site where the substrate and cofactor bind, thereby altering the enzyme's conformation and reducing its catalytic activity regardless of substrate concentration.
Research on Bexlosteride (LY300502), the other enantiomer, has shown concentration-dependent inhibition of the reductive metabolism of [³H-T] in LNCaP cells, with an IC₅₀ of 5.77 nM. medchemexpress.com This indicates a potent inhibitory effect on the metabolic activity catalyzed by 5α-reductase.
Impact on Steroid Metabolism, Specifically Dihydrotestosterone (B1667394) (DHT) Formation
The primary function of 5α-reductase is to catalyze the conversion of testosterone (B1683101), an androgen hormone, into the more potent dihydrotestosterone (DHT). wikipedia.orgmedchemexpress.comwikipedia.orgnih.govwebmd.comamegroups.org This conversion is a crucial step in steroid metabolism and is essential for the production of various 5α-reduced steroids. wikipedia.org
By inhibiting human type I 5α-reductase, this compound interferes with this metabolic pathway, leading to a reduced conversion of testosterone to DHT. wikipedia.orgwikipedia.org This suppression of DHT formation is the key impact of this compound on steroid metabolism. Reduced levels of DHT can have downstream effects on various physiological processes influenced by this potent androgen. nih.govwebmd.com For instance, DHT is known to play a significant role in prostate growth, the development of male hair patterns, and prostatic growth. nih.govwebmd.comnih.gov
Studies involving LY191704, the racemic mixture, suggest its potential usefulness in researching human endocrine disorders linked to the overproduction of DHT by 5α-reductase type 1. medchemexpress.eumedchemexpress.com The inhibition of Type 1 5α-reductase by compounds like this compound can lead to decreased intracellular production of DHT. nih.gov
Cellular Pharmacology and Biological Effects of Ly300503 in Vitro Studies
Effects on Prostatic Adenocarcinoma Cell Cultures (e.g., LNCaP Cells)
In preclinical studies, LY300503 has demonstrated significant anti-tumor activity in various models of prostate cancer. Research has shown that in vivo, seviteronel (B612235) effectively inhibits the growth of multiple castration-resistant prostate cancer (CRPC) cell lines, including the widely-studied LNCaP cell line. scispace.com LNCaP cells are androgen-sensitive human prostate adenocarcinoma cells that are frequently used in research as a model for androgen-dependent prostate cancer. mdpi.com The ability of this compound to inhibit the growth of these cells underscores its potential as a targeted therapy for this disease. scispace.com
Modulation of Cellular Metabolic Processes
This compound modulates critical cellular metabolic processes, specifically targeting steroidogenesis. cancer.gov As a selective inhibitor of the CYP17A1 enzyme, it blocks the 17,20-lyase activity which is a key step in the metabolic pathway that produces androgens. cancer.govwikipedia.org This inhibition of androgen synthesis occurs in the adrenal glands and testes, as well as potentially within the tumor microenvironment itself. cancer.gov By disrupting this steroidogenic pathway, this compound reduces the production of androgens that can fuel cancer cell growth. cancer.gov The compound shows approximately 10-fold selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity of the same enzyme. wikipedia.org
| Enzyme Activity | IC50 (nM) | Reference |
|---|---|---|
| 17,20-lyase | 69 | wikipedia.org |
| 17α-hydroxylase | 670 | wikipedia.org |
Inhibition of Cell Proliferation
This compound functions as an inhibitor of cell proliferation in androgen-dependent tumor cells. cancer.gov Its anti-proliferative effects are a direct result of its dual mechanisms of reducing androgen synthesis and blocking androgen receptor signaling. nih.gov In studies on various cancer cell lines, this compound has been shown to inhibit growth. For instance, in androgen receptor-positive (AR+) triple-negative breast cancer (TNBC) models, while this compound as a single agent exhibited limited direct impact on cell viability in some in vitro assays (IC50 > 10 μM), it demonstrated significant efficacy in inhibiting proliferation in vivo. nih.gov Furthermore, it was shown to be a potent radiosensitizer, effectively inhibiting the survival and proliferation of irradiated cancer cells. nih.govnih.gov
Suppression of Hormone-Induced Secretory Activities (e.g., PSA Secretion)
A key indicator of androgen receptor activity in prostate cancer is the secretion of prostate-specific antigen (PSA). Clinical trial data from studies in men with castration-resistant prostate cancer (CRPC) have shown that treatment with this compound leads to potent declines in androgen levels, which are accompanied by significant reductions in serum PSA levels. scispace.comumn.edu This suppression of PSA demonstrates the compound's ability to effectively inhibit androgen-driven gene expression and secretory functions in cancer cells.
| Response Metric | Number of Patients | Total Patients Evaluated | Reference |
|---|---|---|---|
| Significant PSA Decline (≥30% or ≥50%) | 6 | 20 | scispace.com |
Antagonism of Androgen-Stimulated Cellular Responses
In addition to inhibiting androgen production, this compound acts as a direct and competitive androgen receptor (AR) antagonist. nih.gov It is capable of inhibiting both wild-type and certain mutated forms of the androgen receptor. nih.gov This action prevents any remaining circulating androgens from binding to the receptor and activating the downstream signaling pathways that lead to cellular responses like gene transcription, cell growth, and survival. nih.gov This direct antagonism of the AR is a critical component of its dual-action mechanism, making it potentially effective even when cancer cells develop resistance to therapies that only block androgen production. nih.govnih.gov
Preclinical Pharmacological Characterization of Ly300503 in Vivo Studies
Pharmacokinetic Disposition of LY300503 Enantiomers in Animal Models
The pharmacokinetic disposition of this compound and its corresponding enantiomer, LY300502, has been characterized in animal models, revealing stereoselective and species-specific differences. A stereoselective reversed-phase liquid chromatographic method was developed to quantify LY300502 and this compound in rat and dog plasma, enabling the investigation of their individual pharmacokinetic profiles. nih.govdoi.orgresearchgate.net
Stereoselective Disposition in Rodent Models (e.g., Rats)
Studies in rats administered the racemic mixture LY191704 orally demonstrated stereoselective disposition of the enantiomers. In rat plasma, the ratio of LY300502 to this compound was consistently greater than unity, ranging from 1.6 to 2.0 after the initial dose and increasing to between 1.6 and 2.4 after repeated administration over one month. nih.gov
Further investigation involving the separate oral administration of LY300502 or this compound to rats highlighted significant differences in their systemic exposure. The mean dose-normalized area under the plasma concentration-time curve (AUC) for this compound was notably lower than that for LY300502. Following the first dose, the AUC of this compound was approximately 56% of that of LY300502, and this difference became more pronounced after the last dose, with the AUC of this compound being only about 38% of that of LY300502. nih.gov
This observed stereoselectivity in rats was attributed to differential metabolism. In vitro studies using rat liver microsomes indicated that the rate of metabolic oxidation for LY300502 was approximately 32% of the rate observed for this compound. nih.gov This preferential metabolism of this compound in rats suggests that it undergoes a greater rate of metabolic clearance compared to LY300502, and also appears to induce its own metabolism in this species. nih.gov
Table 1: Dose-Normalized AUC Ratio (this compound/LY300502) in Rat Plasma After Oral Administration
| Time Point | AUC Ratio (this compound/LY300502) |
| First Dose | 0.56 |
| Last Dose | 0.38 |
Stereoselective Disposition in Canine Models (e.g., Dogs)
In contrast to the findings in rats, studies in dogs administered the same daily oral doses of LY191704 for one month revealed a different pharmacokinetic profile for the enantiomers. In dog plasma, the ratio of LY300502 to this compound remained close to unity throughout the study period, both at the beginning and the end of the treatment. nih.gov
This lack of significant stereoselectivity in dogs was supported by in vitro metabolism studies using dog liver microsomes, where no notable differences were observed in the metabolic rates of LY300502 and this compound. nih.gov These findings indicate that the preferential metabolism of this compound observed in rats is a species-specific phenomenon. nih.gov
Evaluation of 5α-Reductase Inhibitory Activity in Relevant Animal Tissues
LY191704, the racemic mixture containing this compound, has been characterized as a potent and selective inhibitor of human type I 5α-reductase. medchemexpress.commedchemexpress.com However, studies evaluating the activity of the racemate against 5α-reductase from animal sources have shown limited or no activity. Specifically, LY191704 was found to be virtually inactive against the 5α-reductase enzyme expressed by rat prostate cells. medchemexpress.commedchemexpress.com Furthermore, the racemate demonstrated little or no activity against rat 5α-reductase type 1. medchemexpress.com While specific data on the inhibitory activity of this compound alone in animal tissues were not available in the search results, the findings with the racemic mixture suggest that this compound is likely to exhibit minimal or no significant inhibitory effect on 5α-reductase in rat tissues.
Assessment of Potential for Research in Endocrine-Related Conditions in Animal Models
LY191704, the racemate of which this compound is an enantiomer, has been suggested as potentially useful in the research of human endocrine disorders linked to the overproduction of dihydrotestosterone (B1667394) (DHT) by 5α-reductase type 1. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com Animal models play a crucial role in the study of endocrine disruption and related disorders, as the complexity of these conditions often necessitates in vivo systems that cannot be fully replicated by cell-based methods. nih.govnih.gov
Research utilizing animal models, such as studies in male rat fetuses treated with 5α-reductase inhibitors, has provided fundamental insights into the importance of 5α-reductase activity and DHT formation for the normal development of male external genitalia and the prostate. nih.gov These studies underscore the relevance of 5α-reductase inhibition as a research target in the context of endocrine conditions. While the provided information highlights the potential research utility of compounds targeting 5α-reductase in animal models of endocrine disorders, specific published studies detailing the assessment of this compound itself in animal models for endocrine-related conditions beyond pharmacokinetic characterization were not identified in the search results. The potential for research in this area is primarily inferred from its mechanism of action as a component of a human type I 5α-reductase inhibitor and the established use of animal models in studying the role of 5α-reductase in endocrine processes.
Q & A
Q. How can researchers characterize the chemical structure and purity of LY300503?
this compound’s chemical structure can be confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to analyze functional groups and molecular weight. Purity assessment requires high-performance liquid chromatography (HPLC) with UV detection, calibrated against certified reference standards. For reproducibility, ensure triplicate measurements and statistical validation of peak area ratios (e.g., % purity = [peak area of this compound / total peak areas] × 100) .
Q. What in vitro assays are suitable for evaluating this compound’s pharmacological activity?
Use target-specific assays such as enzyme inhibition/activation studies (e.g., IC₅₀ determination via kinetic assays) or cell-based viability assays (e.g., MTT assays). Include positive/negative controls and dose-response curves. Validate results with statistical tests (e.g., ANOVA for inter-group comparisons) and report confidence intervals .
Q. How should researchers design experiments to validate this compound’s solubility and stability in biological matrices?
Employ shake-flask methods for solubility testing in buffers (pH 1–7.4) and simulate physiological conditions. For stability, incubate this compound in plasma or simulated gastric fluid, followed by LC-MS/MS analysis at timed intervals. Normalize degradation rates to initial concentrations and calculate half-lives using first-order kinetics .
Advanced Research Questions
Q. How can discrepancies between in vitro and in vivo efficacy data for this compound be resolved?
Conduct a systematic review of variables:
- Pharmacokinetics : Assess bioavailability via AUC (area under the curve) studies.
- Metabolic profiling : Identify active/inactive metabolites using liver microsome assays.
- Experimental design : Ensure in vivo models (e.g., rodent disease models) mirror in vitro conditions (e.g., target expression levels). Use regression analysis to correlate dose-response relationships across models .
Q. What methodological approaches are effective for comparative studies between this compound and its isomers (e.g., LY191704)?
Perform head-to-head assays under identical conditions (e.g., enzyme kinetics, binding affinity). Use computational tools (e.g., molecular docking) to analyze structural differences impacting activity. Validate findings with X-ray crystallography or cryo-EM for target-ligand interactions .
Q. How can researchers address contradictory findings in this compound’s mechanism of action across studies?
Apply contradiction analysis frameworks:
- Principal contradiction identification : Determine if conflicting results arise from methodological variability (e.g., assay sensitivity) or biological context (e.g., cell type-specific signaling).
- Triangulation : Cross-validate using orthogonal techniques (e.g., siRNA knockdown alongside pharmacological inhibition) .
Q. What strategies ensure reproducibility of this compound’s experimental data across laboratories?
- Standardized protocols : Detail equipment calibration, reagent sources (e.g., Sigma-Aldrich catalog numbers), and statistical thresholds (e.g., p < 0.05).
- Data transparency : Share raw datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary materials with metadata annotations .
Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Variable modification : Synthesize analogs with systematic substitutions (e.g., halogenation, alkyl chain variations).
- Multi-parametric analysis : Corrogate activity data (e.g., IC₅₀) with computational descriptors (e.g., logP, polar surface area) using multivariate regression .
Methodological and Analytical Considerations
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?
Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves. Report EC₅₀/IC₅₀ values with 95% confidence intervals. For outliers, apply Grubbs’ test or robust regression .
Q. How can researchers integrate this compound’s preclinical data into a comprehensive literature review?
Follow PRISMA guidelines for systematic reviews:
- Search strategy : Use PubMed/Scopus filters (e.g., "this compound AND pharmacokinetics").
- Critical appraisal : Evaluate study bias via QUADAS-2 for in vivo studies or SYRCLE for animal research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
